Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate
Übersicht
Beschreibung
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine, nitro, and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate typically involves multiple steps:
Bromination: The starting material, often a suitable indazole derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: The brominated intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper, palladium).
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid, water.
Major Products Formed
Substitution: Various substituted indazole derivatives.
Reduction: Amino-indazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and ester groups can facilitate binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-bromo-3-nitro-1H-indazole-4-carboxylate
- 3-Bromo-6-nitro-1H-indole
- Methyl 3-bromo-2-methyl-1H-indazole-6-carboxylate
Uniqueness
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Biologische Aktivität
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in drug discovery.
This compound is characterized by the following structural features:
- Bromine atom : Enhances lipophilicity and may influence biological interactions.
- Nitro group : Known for its ability to undergo bioreduction, potentially generating reactive intermediates that can interact with cellular components.
- Carboxylate ester : Provides reactivity that can facilitate binding to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics. This suggests its potential utility in treating resistant bacterial infections.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against human colon cancer cell lines, demonstrating significant inhibition of tumor growth .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial resistance or cancer cell proliferation.
- Bioreduction of Nitro Group : This process can lead to the formation of reactive intermediates that disrupt cellular functions.
- Binding Affinity : The bromine and ester functionalities facilitate interactions with various receptors and enzymes, enhancing its biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Similarity | Notable Features |
---|---|---|
4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | 0.90 | Different position of carboxylic acid group |
6-Bromo-4-nitro-1H-indazole | 0.85 | Lacks carboxylic acid functionality |
Methyl 5-bromo-1H-indazole-7-carboxylate | 0.86 | Methyl ester derivative, differing functional groups |
Methyl 7-bromo-1H-indazole | 0.82 | Alternative methyl ester form |
3-Bromo-1H-indazole | 0.82 | Lacks nitro and carboxylic functionalities |
This table illustrates how the unique combination of bromine, nitro, and carboxylate groups in this compound may enhance its biological activity compared to its analogs.
Antitumor Activity Case Study
A study conducted on a series of indazole derivatives, including this compound, demonstrated potent antiproliferative effects against various cancer cell lines. The most effective derivatives showed IC50 values in the nanomolar range against specific targets such as EGFR and FGFR kinases .
Antibacterial Activity Case Study
In another investigation focusing on antibacterial efficacy, this compound was tested against Mycobacterium abscessus strains. The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as a lead compound for developing new antibacterial therapies.
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWBPNNDZJPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646358 | |
Record name | Methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-03-9 | |
Record name | Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.